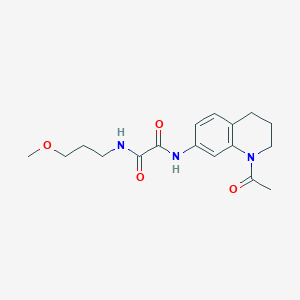
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. This compound is a quinoline derivative that has been synthesized and studied extensively for its biological properties.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research on quinoline derivatives has demonstrated their potential in antimicrobial and antitubercular activities. Novel carboxamide derivatives of 2-quinolones have been synthesized and shown to exhibit promising antibacterial, antifungal, and antitubercular activities. The synthesis involves refluxing 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid, confirming the structures through IR, 1H NMR, and mass spectra analyses. These compounds were tested for their activities using tube dilution and microplate Alamar blue assay methods, suggesting their application in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).
Synthesis and Reactivity in Organic Chemistry
Quinoline derivatives have been explored for their reactivity and utility in synthesizing other complex organic molecules. For example, the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride led to the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide. These reactions underline the versatility of quinoline derivatives in organic synthesis, providing pathways to various structurally complex and potentially biologically active compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Potential Therapeutic Applications
Quinoline derivatives have been extensively studied for their biological activities, including anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities. The chemical transformation of Baylis-Hillman adducts into biologically interesting compounds like carbostyrils (2-hydroxyquinolines) illustrates the potential therapeutic applications of these derivatives in treating various diseases (Gowrisankar, Na, Lee, & Kim, 2005).
Chemical Reactivity and Modification
Quinoline derivatives are also significant in chemical studies for understanding molecular reactivity and designing new chemical sensors. The reactivity of methoxy 4-o-aryl quinolines towards glutathione displacement in vitro and in vivo has provided insights into the chemical behavior of these compounds, suggesting their utility in developing novel chemosensors and studying drug-protein interactions (Teffera et al., 2008).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12(21)20-9-3-5-13-6-7-14(11-15(13)20)19-17(23)16(22)18-8-4-10-24-2/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYOSYEPNXCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

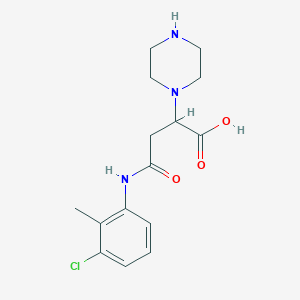
![(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol](/img/structure/B2640613.png)

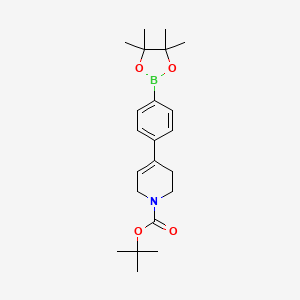
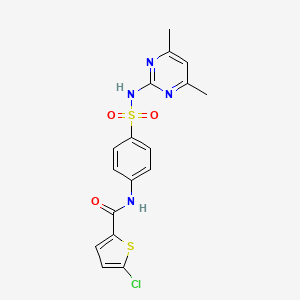
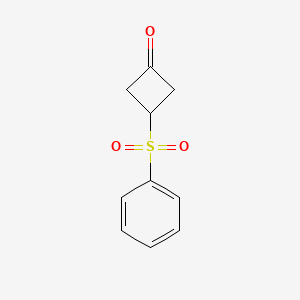
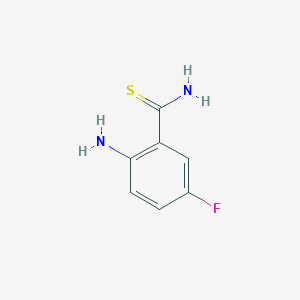

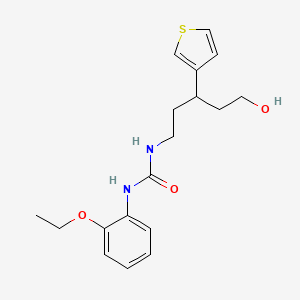
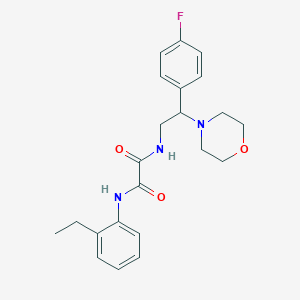

![2-{[4-(2-bromobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2640632.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)